molecular formula C22H22N4O3 B10980974 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B10980974
M. Wt: 390.4 g/mol
InChI Key: FNSQXEPQCPFLHS-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that combines an indole moiety with a phthalazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole is then methoxylated at the 5-position using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Ethyl Chain: The 5-methoxyindole is then reacted with an appropriate ethylating agent to introduce the ethyl chain at the 3-position.

    Formation of the Phthalazinone Moiety: The phthalazinone structure is synthesized separately, often starting from phthalic anhydride and hydrazine, followed by methylation.

    Coupling Reaction: The final step involves coupling the indole derivative with the phthalazinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole moiety, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives of the phthalazinone moiety.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the combination of the indole and phthalazinone structures, which may confer distinct biological activities and chemical properties not found in the individual components.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C22H22N4O3/c1-26-22(28)17-6-4-3-5-16(17)20(25-26)12-21(27)23-10-9-14-13-24-19-8-7-15(29-2)11-18(14)19/h3-8,11,13,24H,9-10,12H2,1-2H3,(H,23,27)

InChI Key

FNSQXEPQCPFLHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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